
Trisilane, 2,2'-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-: is an organosilicon compound with the molecular formula C28H54Si6 . This compound is characterized by its unique structure, which includes a trisilane backbone with hexamethyl and phenyl groups attached. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** typically involves the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of lithium . The reaction proceeds as follows: [ 4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** is used as a precursor for the synthesis of other organosilicon compounds . It is also employed in radical reactions and hydrosilylation processes.
Biology and Medicine: The compound’s unique structure makes it useful in biological and medicinal research, particularly in the development of silicon-based drugs and biomaterials.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism by which Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** exerts its effects involves the interaction of its silicon atoms with other molecules. The silicon atoms can form bonds with various elements, facilitating different chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Tetrakis(trimethylsilyl)silane: This compound has a similar structure but with four trimethylsilyl groups attached to a central silicon atom.
Tris(trimethylsilyl)silane: Another similar compound with three trimethylsilyl groups attached to a central silicon atom.
Uniqueness: Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** is unique due to its specific arrangement of hexamethyl and phenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
138688-83-2 |
|---|---|
Fórmula molecular |
C28H54Si6 |
Peso molecular |
559.2 g/mol |
Nombre IUPAC |
trimethyl-[phenyl-[4-[phenyl-bis(trimethylsilyl)silyl]butyl]-trimethylsilylsilyl]silane |
InChI |
InChI=1S/C28H54Si6/c1-29(2,3)33(30(4,5)6,27-21-15-13-16-22-27)25-19-20-26-34(31(7,8)9,32(10,11)12)28-23-17-14-18-24-28/h13-18,21-24H,19-20,25-26H2,1-12H3 |
Clave InChI |
SOTRSOWPRUDYCT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](CCCC[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C)(C2=CC=CC=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


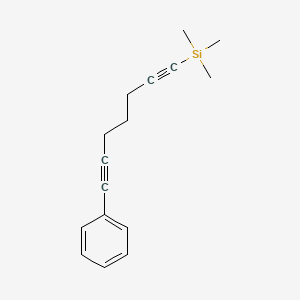
![Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate](/img/structure/B14266665.png)
methanone](/img/structure/B14266678.png)
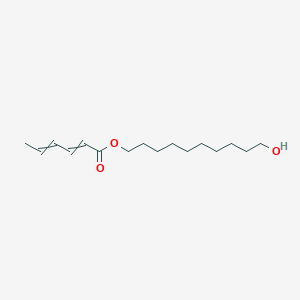
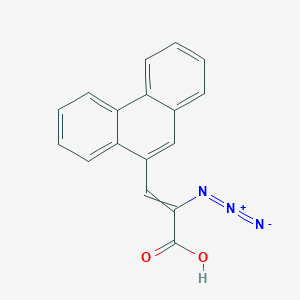
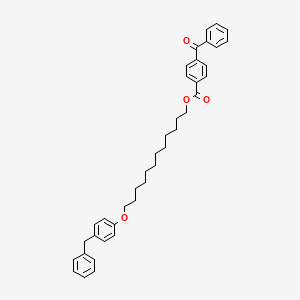
![4-[Bis(benzyloxy)methyl]benzaldehyde](/img/structure/B14266701.png)
![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)
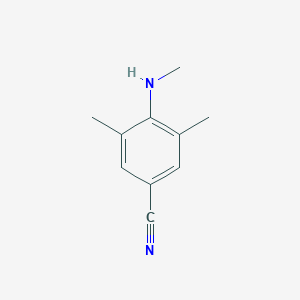
![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)
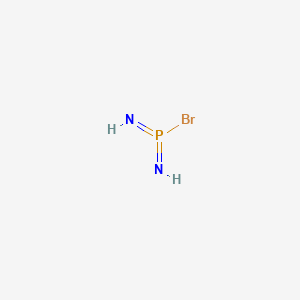
![(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B14266727.png)
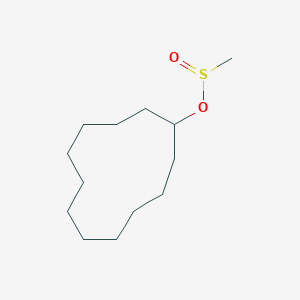
![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
